molecular formula C5H7Br B8702663 1-bromo-3-methylbuta-1,2-diene CAS No. 6214-32-0

1-bromo-3-methylbuta-1,2-diene

Cat. No.: B8702663
CAS No.: 6214-32-0
M. Wt: 147.01 g/mol
InChI Key: HEYFMOCDPOXERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-3-methylbuta-1,2-diene is an organic compound with the molecular formula C5H7Br It is a derivative of butadiene, where one hydrogen atom is replaced by a bromine atom and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-methylbuta-1,2-diene can be synthesized through the reaction of isoprene with hydrobromic acid (HBr) in the presence of a catalyst such as cuprous halide. The reaction is typically carried out at temperatures ranging from -20°C to 30°C . This method ensures the selective bromination of the isoprene to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-methylbuta-1,2-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrobromic Acid (HBr): Used in addition reactions to form brominated products.

    Dienophiles: Used in cycloaddition reactions to form cyclic compounds.

Major Products Formed

Scientific Research Applications

1-bromo-3-methylbuta-1,2-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-methylbuta-1,2-diene involves its reactivity as a diene. In addition reactions, the compound forms resonance-stabilized carbocations, which can undergo further reactions depending on the reaction conditions . The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions.

Comparison with Similar Compounds

1-bromo-3-methylbuta-1,2-diene can be compared with other similar compounds such as:

Properties

CAS No.

6214-32-0

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

InChI

InChI=1S/C5H7Br/c1-5(2)3-4-6/h4H,1-2H3

InChI Key

HEYFMOCDPOXERD-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CBr)C

Origin of Product

United States

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